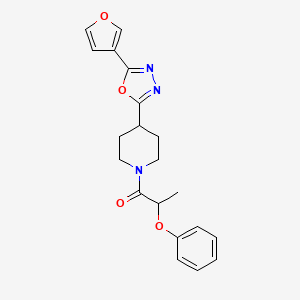![molecular formula C18H18ClN3O3S3 B2826222 3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide CAS No. 923678-46-0](/img/structure/B2826222.png)
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a thioether linkage, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-chlorophenylthiol: This is achieved by reacting 4-chlorophenyl chloride with sodium sulfide under controlled conditions.
Synthesis of benzo[d]thiazol-2-ylamine: This intermediate is prepared by cyclization of appropriate precursors in the presence of sulfur and an oxidizing agent.
Coupling Reaction: The final step involves coupling 4-chlorophenylthiol with benzo[d]thiazol-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but differs in overall structure and properties.
2-Fluorodeschloroketamine: Contains a similar aromatic structure but has different functional groups and applications.
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide is unique due to its combination of a thioether linkage, sulfonamide group, and aromatic rings, which confer distinct chemical and biological properties not found in similar compounds.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S3/c1-22(2)28(24,25)14-7-8-15-16(11-14)27-18(20-15)21-17(23)9-10-26-13-5-3-12(19)4-6-13/h3-8,11H,9-10H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQXXZLNSXKDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)


![N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2826147.png)
![6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826149.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine](/img/structure/B2826153.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2826155.png)
![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2826157.png)
![3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2826158.png)


